molecular formula C8H5IN2O2 B1604235 6-iodo-5-nitro-1H-indole CAS No. 1000343-00-9

6-iodo-5-nitro-1H-indole

Cat. No.: B1604235
CAS No.: 1000343-00-9
M. Wt: 288.04 g/mol
InChI Key: HJQXXEIISYYSCQ-UHFFFAOYSA-N
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Description

6-Iodo-5-nitro-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-iodo-5-nitro-1H-indole typically involves the nitration of 6-iodoindole. One common method includes the following steps:

    Nitration of 6-iodoindole: This step involves the reaction of 6-iodoindole with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the formation of the desired nitro compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-5-nitro-1H-indole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as nucleophilic aromatic substitution. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Scientific Research Applications

6-Iodo-5-nitro-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-iodo-5-nitro-1H-indole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.

    Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. .

Comparison with Similar Compounds

    5-Nitroindole: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    6-Bromo-5-nitro-1H-indole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological properties.

    5-Iodo-1H-indole: Lacks the nitro group, resulting in different chemical and biological behavior.

Uniqueness: The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

6-iodo-5-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-6-4-7-5(1-2-10-7)3-8(6)11(12)13/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQXXEIISYYSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646816
Record name 6-Iodo-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-00-9
Record name 6-Iodo-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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